
N-Cyclopentyl-1,4-butanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopentyl-1,4-butanediamine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopentyl group attached to a 1,4-butanediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-1,4-butanediamine typically involves the reaction of cyclopentylamine with 1,4-dibromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of cyclopentylamine attacks the bromine atoms of 1,4-dibromobutane, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound can involve biocatalytic processes. For example, the biocatalytic production of N-protected precursors of 1,4-butanediamine, followed by deprotection, can yield the desired compound . This method is advantageous due to its potential for scalability and environmental friendliness.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclopentyl-1,4-butanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Cyclopentyl-1,4-butanediamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of polyamides and other polymeric materials.
Wirkmechanismus
The mechanism of action of N-Cyclopentyl-1,4-butanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediamine:
1,5-Pentanediamine: Another diamine with an additional carbon in the backbone, used in similar applications.
Uniqueness
N-Cyclopentyl-1,4-butanediamine is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
90853-11-5 |
|---|---|
Molekularformel |
C9H20N2 |
Molekulargewicht |
156.27 g/mol |
IUPAC-Name |
N'-cyclopentylbutane-1,4-diamine |
InChI |
InChI=1S/C9H20N2/c10-7-3-4-8-11-9-5-1-2-6-9/h9,11H,1-8,10H2 |
InChI-Schlüssel |
DBOGQEAEUIUOBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14371902.png)
![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]-2-methylpropan-2-ol](/img/structure/B14371907.png)
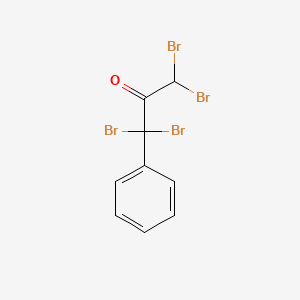
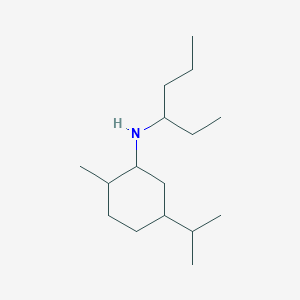
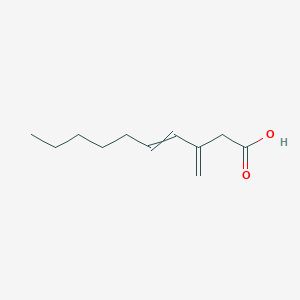
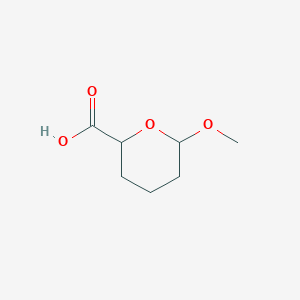
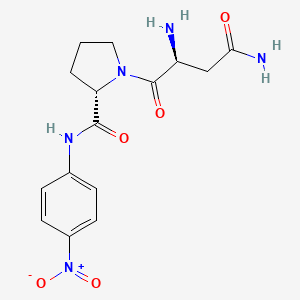
![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)
![Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane](/img/structure/B14371966.png)

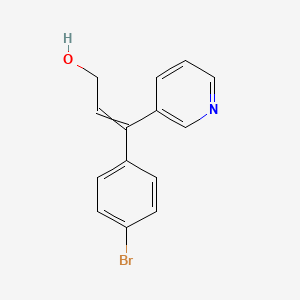

![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol](/img/structure/B14371980.png)
![2-Butenoic acid, 4-[(3-iodophenyl)amino]-4-oxo-, (Z)-](/img/structure/B14371984.png)
